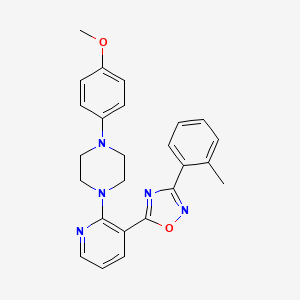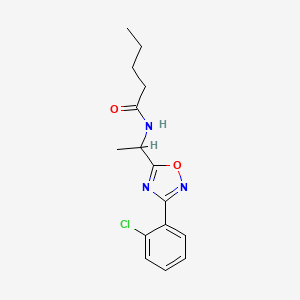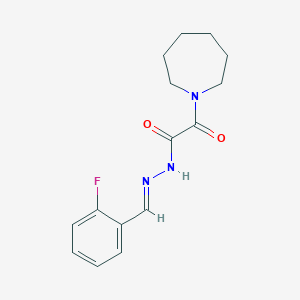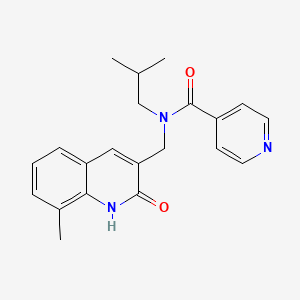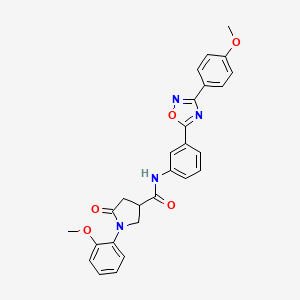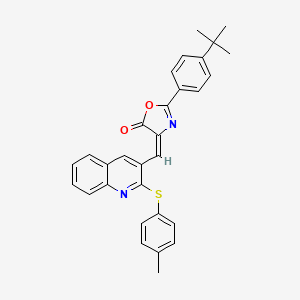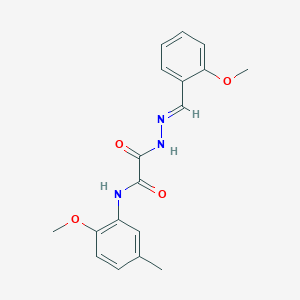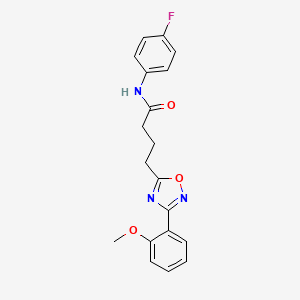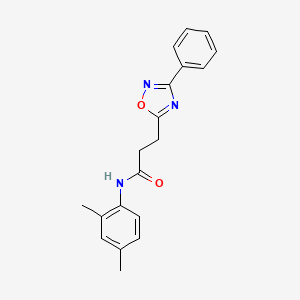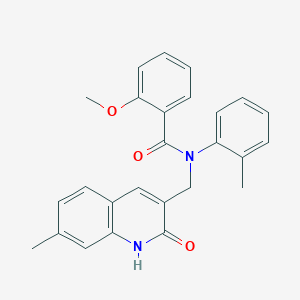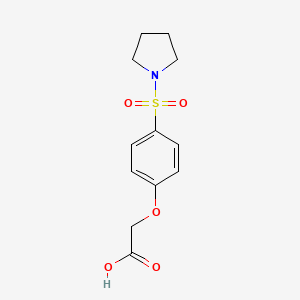
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid, also known as PSB-1115, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid is not fully understood, but it is thought to involve the modulation of several signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes involved in cell signaling, and to modulate the activity of certain ion channels.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of neurotransmitter release, and stimulation of plant growth and yield. In addition, this compound has been shown to modulate the activity of certain enzymes and ion channels, and to affect the expression of certain genes.
実験室実験の利点と制限
One advantage of using 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. In addition, this compound has been shown to have a range of potential applications in scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of cancer and neurological disorders. Another area of interest is the use of this compound as an agricultural tool to increase crop yield. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in scientific research.
合成法
The synthesis of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid involves the reaction of 2,4-D with pyrrolidine and sulfonyl chloride. This reaction produces a compound with a pyrrolidine ring and a sulfonyl group attached to the phenyl ring of the 2,4-D molecule.
科学的研究の応用
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and plant physiology. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, and has been proposed as a potential therapeutic agent for the treatment of certain types of cancer. In neurobiology, this compound has been shown to modulate neurotransmitter release, and has been proposed as a potential treatment for neurological disorders such as Parkinson's disease. In plant physiology, this compound has been shown to increase the growth and yield of certain crops, and has been proposed as a potential agricultural tool.
特性
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)9-18-10-3-5-11(6-4-10)19(16,17)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXBANZWEOFIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

